4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole
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Overview
Description
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a dichloromethyl group and two fluorine atoms attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole typically involves the formylation of electron-rich aromatic rings. One common method is the Rieche formylation, which uses dichloromethyl methyl ether and titanium tetrachloride as reagents . The reaction is carried out in a solvent such as methylene chloride at low temperatures to ensure high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its ability to undergo electrophilic aromatic substitution reactions. The dichloromethyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the aromatic ring .
Comparison with Similar Compounds
Dichloromethyl methyl ether: Used in similar formylation reactions.
2,2-Difluoro-1,3-benzodioxole: Lacks the dichloromethyl group but shares the benzodioxole core.
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure with a single chlorine atom.
Uniqueness: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both dichloromethyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBLQDLYDRZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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